molecular formula C9H5BrO2 B1332178 6-Bromochromone CAS No. 51483-92-2

6-Bromochromone

Cat. No.: B1332178
CAS No.: 51483-92-2
M. Wt: 225.04 g/mol
InChI Key: XVNBWGGBXOJIDR-UHFFFAOYSA-N
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Description

6-Bromochromone (C₉H₅BrO₂, CAS 51483-92-2) is a halogen-substituted chromone derivative characterized by a bromine atom at the 6-position of the chromone core. Chromones, or 4H-chromen-4-ones, are bicyclic compounds consisting of a benzopyran moiety with a ketone group. The bromine substitution at the 6-position imparts distinct electronic, structural, and reactivity properties, making this compound a valuable intermediate in organic synthesis and materials science .

Its crystal structure, determined via X-ray diffraction, reveals a monoclinic system (space group P2₁) with lattice parameters a = 3.922 Å, b = 5.723 Å, c = 17.208 Å, and β = 95.447°, forming plate-like crystals . This contrasts with 3-bromochromone, which crystallizes in an orthorhombic system as needle-like crystals .

Preparation Methods

6-Bromochromone can be synthesized through various methods. One common synthetic route involves the bromination of chromone. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6th position. For example, a mixture of 3-bromochromone and this compound can be dissolved in dichloromethane and layered with hexanes to obtain this compound as large plate-like crystals .

Chemical Reactions Analysis

6-Bromochromone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For instance, nucleophilic substitution reactions can replace the bromine atom with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The chromone ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of 6-Bromochromone as an antimicrobial agent. A study demonstrated its effectiveness against Candida albicans, where derivatives like this compound-3-carbonitrile exhibited significant antifungal properties, inhibiting biofilm formation at concentrations as low as 5 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity
This compound-3-carbonitrile5Complete inhibition of C. albicans
6-Chloro-3-formylchromone20Antibacterial against V. parahaemolyticus
6-Bromo-3-formylchromone20Inhibits biofilm formation

Pharmacological Potential

The chromone core structure is associated with various biological activities, including anti-inflammatory and anticancer properties. Although specific mechanisms of action for this compound remain to be fully elucidated, it has been noted to downregulate genes associated with biofilm formation in C. albicans, suggesting potential for therapeutic applications in antifungal treatments .

Agricultural Chemistry Applications

This compound has shown promise as a pesticide due to its biological activity against plant pathogens. Studies indicate that derivatives can inhibit the growth of harmful fungi while being less toxic to beneficial organisms like Caenorhabditis elegans at certain concentrations .

Table 2: Phytotoxicity and Efficacy of this compound Derivatives

CompoundPhytotoxicity (µg/mL)Efficacy against Pathogens
This compound-3-carbonitrile>100Low toxicity to B. rapa seeds
ControlN/AHigh phytotoxicity

Material Science Applications

In material science, this compound is utilized in synthesizing polymeric materials and dyes. Its reactive bromo group allows for coupling reactions that facilitate the creation of complex molecules with desired properties. Recent studies have explored its use in photochemical reactions, leading to the development of new materials with enhanced functionalities.

Table 3: Synthesis Applications of this compound

ApplicationDescription
Polymer SynthesisUsed as a building block for polymeric materials
Dye ProductionActs as a precursor in dye synthesis
Photochemical ReactionsFacilitates high selectivity in reactions

Case Study 1: Antifungal Efficacy

A study published in Cellular and Infection Microbiology investigated the antifungal effects of various chromones, including this compound derivatives. The results demonstrated significant inhibition of biofilm formation in C. albicans, highlighting the compound's potential as a lead candidate for antifungal drug development .

Case Study 2: Agricultural Application

Research on the phytotoxic effects of chromone derivatives showed that while some compounds exhibited strong antifungal activity, they were less harmful to beneficial nematodes. This dual action suggests that these compounds could be developed into safer agricultural pesticides .

Mechanism of Action

The mechanism of action of 6-bromochromone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being studied. For example, chromone derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to their observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Chromone Derivatives

Structural and Crystallographic Comparisons

The position and nature of substituents significantly influence chromone derivatives' crystal packing and physical properties. Key comparisons include:

Table 1: Crystallographic Parameters of Selected Bromochromones

Compound Crystal System Space Group Lattice Parameters (Å, °) Volume (ų) Z Reference
6-Bromochromone Monoclinic P2₁ a = 3.922, b = 5.723, c = 17.208, β = 95.447 384.5 2
3-Bromochromone Orthorhombic P2₁2₁2₁ a = 7.512, b = 9.874, c = 12.305 914.2 4
6-Chlorochromone Monoclinic* - - - -

*Note: 6-Chlorochromone’s structure is inferred from similar halogen-substituted chromones but lacks full crystallographic data in the provided evidence.

  • Substituent Position Effects: The 6-bromo substitution leads to a monoclinic system with plate-like morphology, whereas 3-bromo substitution results in orthorhombic needle-like crystals. This difference arises from altered intermolecular interactions (e.g., halogen bonding and π-stacking) influenced by substituent position .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases steric bulk and polarizability, affecting packing efficiency and melting points. For instance, this compound exhibits a higher molecular weight (225.04 g/mol) compared to 6-chlorochromone (174.59 g/mol) .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, but its reactivity varies with substituent position and reaction conditions:

Table 2: Heck-Mizoroki Cross-Coupling Yields for Brominated Chromones

Substrate Conditions Product Yield (%) Reference
This compound Jeffery (DMF, 100°C) 19d 28
6-Bromoflavone Jeffery (DMF, 100°C) 19b 37
7-Bromochromone Jeffery (DMF, 100°C) 19c 14
  • Positional Reactivity : The 6-bromo derivative shows moderate reactivity in cross-coupling, outperforming 7-bromochromone but underperforming compared to 6-bromoflavone. This suggests that extended conjugation (flavone vs. chromone) enhances reactivity .
  • Steric and Electronic Effects : The electron-withdrawing bromine at C-6 deactivates the chromone core, reducing nucleophilic attack efficiency. However, its para-position to the ketone may stabilize transition states in certain reactions .

Photoreactivity

When encapsulated in a phenylethynylene bis-urea host, this compound undergoes selective aryl coupling under UV irradiation (28% conversion), whereas 6-fluorochromone forms [2+2] photodimers. This divergence highlights halogen-dependent reaction pathways:

  • Bromine’s Role : The bromine atom’s polarizability and radical-stabilizing capacity favor aryl coupling over dimerization .

Spectroscopic and Electronic Properties

Erdogdu et al. (2019) compared UV-Vis, FT-IR, and NMR spectra of 6-bromo-, 6-chloro-, and 6-fluorochromones :

  • UV-Vis : Bromine’s heavy atom effect red-shifts absorption maxima compared to lighter halogens.
  • ¹³C-NMR : The C-6 carbon in this compound resonates downfield (δ ~115–138 ppm) due to bromine’s electronegativity .

Biological Activity

6-Bromochromone, with the molecular formula C9H5BrO2\text{C}_9\text{H}_5\text{BrO}_2 and a molecular weight of 225.04 g/mol, is a member of the chromone family characterized by a benzopyranone structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom substituted at the sixth position of the chromone ring, which influences its reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, although specific mechanisms of action remain largely unexplored.

Structural Comparison with Related Compounds

Compound NameStructure TypeUnique Features
6-ChlorochromoneChlorinated derivativeExhibits similar biological activities but varies in reactivity due to chlorine.
7-BromochromoneBrominated derivativePositioned at the seventh carbon; may exhibit different biological profiles.
3-BromochromoneBrominated derivativePositioned at the third carbon; shows unique reactivity patterns.

The specific position of bromination in this compound is critical for its biological activity compared to these derivatives.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth at low concentrations. In one study, derivatives of chromones, including this compound, displayed minimum inhibitory concentrations (MICs) as low as 20 µg/mL against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that it can inhibit fungal growth and biofilm formation, making it a candidate for further investigation in antifungal therapies. Transcriptomic analyses revealed that treatment with related compounds downregulated genes associated with hyphal growth and biofilm formation in fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Chromones are known for their ability to modulate inflammatory pathways, and studies suggest that this compound may exert similar effects by inhibiting pro-inflammatory cytokines and mediators . This property could be beneficial in developing treatments for inflammatory diseases.

Anticancer Potential

Emerging evidence indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways . However, detailed mechanisms remain to be elucidated.

Synthesis and Optimization Studies

Research has focused on optimizing the synthesis of this compound derivatives to enhance yield and biological activity. For example, microwave-assisted synthesis techniques have been employed to improve reaction conditions, yielding up to 87% for certain derivatives . These optimized methods facilitate the exploration of structure-activity relationships crucial for drug development.

Biochemical Pathways

While specific biochemical pathways affected by this compound are not fully understood, its interactions with cellular targets suggest potential modulation of metabolic processes involved in inflammation and microbial resistance . Further studies are needed to map these pathways.

Q & A

Basic Research Questions

Q. How is 6-bromochromone synthesized and crystallized for structural analysis?

  • Methodological Answer : this compound is commercially available (e.g., Aldrich) but can also be synthesized via halogenation of chromone derivatives. For crystallization, a dichloromethane solution is layered with hexanes, promoting slow evaporation to yield plate-like monoclinic crystals (space group P2₁, a = 3.922 Å, b = 5.723 Å, c = 17.208 Å, β = 95.447°). Co-crystallization with 3-bromochromone may result in mixed crystal types (plates and needles), requiring careful isolation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • UV-Vis/FT-IR/NMR : To analyze electronic transitions, vibrational modes, and nuclear environments, particularly the bromine substitution effects on the chromone backbone .
  • X-ray diffraction (XRD) : Single-crystal XRD at 193 K (Mo-Kα radiation, λ = 0.71073 Å) resolves the monoclinic structure. Rietveld refinement (R = 0.038, wR = 0.106) ensures accuracy in atomic coordinates and displacement parameters .

Advanced Research Questions

Q. How do co-crystallization attempts with 3-bromochromone affect the structural properties of this compound?

  • Methodological Answer : Co-crystallization in dichloromethane/hexanes yields distinct crystal systems: this compound forms monoclinic plates, while 3-bromochromone adopts orthorhombic needles. This divergence arises from bromine positional isomerism, altering packing interactions. Researchers must isolate crystals via morphology-based sorting and validate purity using unit cell consistency checks against reference data .

Q. What methodological challenges arise in refining this compound’s crystal structure using SHELX software?

  • Methodological Answer : Challenges include:

  • Phase annealing : Critical for resolving phase ambiguities in larger structures. SHELX-90’s simulated annealing approach improves success rates by optimizing negative quartet relations .
  • Displacement parameters : Anisotropic refinement of bromine (U11 = 0.0329 Ų, U33 = 0.0222 Ų) requires high-resolution data to avoid overfitting. Convergence criteria (e.g., Δ/σ < 0.001) must be strictly enforced .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Contradictions (e.g., bond length discrepancies in NMR vs. XRD) require iterative validation:

  • Cross-validation : Compare XRD-derived bond lengths (e.g., C-Br = 1.898 Å) with DFT-calculated NMR chemical shifts.
  • Error analysis : Assess systematic errors in data collection (e.g., temperature effects at 193 K) or refinement weighting schemes.
  • Multi-technique synthesis : Integrate FT-IR (C=O stretching at ~1650 cm⁻¹) to confirm carbonyl positioning relative to bromine .

Q. What experimental design principles apply to computational modeling of this compound’s electronic properties?

  • Methodological Answer : Key considerations include:

  • Basis sets : Use hybrid functionals (e.g., B3LYP) with triple-ζ basis sets to model bromine’s electron-withdrawing effects.
  • Solvent interactions : Incorporate polarizable continuum models (PCM) for dichloromethane to simulate experimental conditions.
  • Validation : Benchmark against experimental UV-Vis spectra (e.g., λmax ≈ 280 nm) and XRD-derived charge density maps .

Properties

IUPAC Name

6-bromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBWGGBXOJIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338340
Record name 6-Bromochromone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51483-92-2
Record name 6-Bromochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4H-chromen-4-one
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